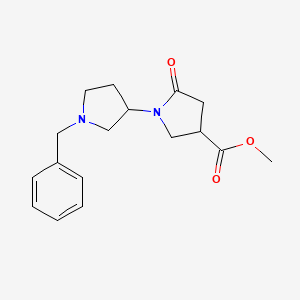
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate
Übersicht
Beschreibung
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate (CAS No. 1355334-40-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.374 g/mol
- CAS Number : 1355334-40-5
The structure of the compound features a bipyrrolidine core, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable activity against a range of bacterial and fungal pathogens.
Case Study: Antibacterial Effects
A study conducted by Dri et al. (2021) explored the antibacterial properties of several pyrrolidine derivatives. The findings revealed that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antiviral Activity
The antiviral properties of this compound have also been investigated. In vitro studies indicate that similar compounds can inhibit viral replication by interfering with viral entry or replication processes.
Research Findings
A systematic review highlighted that compounds structurally related to this compound exhibited antiviral activity against various viruses, including coronaviruses. The mechanisms of action often involve disruption of viral envelope integrity or inhibition of viral polymerases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Alteration of microbial membrane integrity leading to cell lysis.
- Interference with Viral Replication : Blocking viral entry or replication pathways.
Table 1: Biological Activity Summary
| Activity Type | Pathogen Type | Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive | Cell wall synthesis inhibition | Dri et al., 2021 |
| Antibacterial | Gram-negative | Membrane disruption | Dri et al., 2021 |
| Antiviral | Coronaviruses | Inhibition of viral replication | Systematic Review |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity |
|---|---|---|---|
| Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine | C17H22N2O3 | 302.374 | Yes |
| Methyl 1-benzyl-5-oxo-pyrrolidine | C13H15NO3 | 233.26 | Moderate |
| N-Benzyl-pyrrolidine | C11H14N2 | 174.24 | Low |
Eigenschaften
IUPAC Name |
methyl 1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-17(21)14-9-16(20)19(11-14)15-7-8-18(12-15)10-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJCAWXFFYOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















